molecular formula C24H16N4O6 B2802565 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895787-22-1

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2802565
CAS No.: 895787-22-1
M. Wt: 456.414
InChI Key: CYLYTBDKYVIJPQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H16N4O6 and its molecular weight is 456.414. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to the specified chemical have been explored for their anticancer properties. For instance, derivatives of pyrimidine have been synthesized and tested for cytotoxic activity against cancer cell lines, showing significant cancer cell growth inhibition in certain cases. These findings suggest potential pathways for developing new anticancer agents by modifying the pyrimidine core structure (Al-Sanea et al., 2020).

Antimicrobial Activity

Several studies have focused on synthesizing new heterocycles incorporating pyrimidine moieties to evaluate their antimicrobial activity. Some synthesized compounds have demonstrated effective antimicrobial properties, suggesting the potential of pyrimidine derivatives as antimicrobial agents (Bondock et al., 2008). These studies indicate that modifications to the pyrimidine structure can yield compounds with useful biological activities.

Antibacterial and Antifungal Agents

Research has also been conducted on the synthesis of pyrimidine derivatives for evaluating their antibacterial and antifungal activities. Certain derivatives have shown significant activity against both Gram-negative and Gram-positive bacteria, as well as against fungi. This underscores the potential of pyrimidine-based compounds in developing new antibacterial and antifungal therapies (Kumari et al., 2017).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. Some of these compounds have exhibited promising results, suggesting their potential application in pain and inflammation management (Selvam et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-nitrobenzoyl chloride followed by cyclization with salicylaldehyde to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with N-(3-nitrophenyl)acetamide to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-nitrobenzoyl chloride", "salicylaldehyde", "N-(3-nitrophenyl)acetamide" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(3-nitrobenzoyl)-4,6-dioxypyrimidine.", "Step 2: The intermediate from step 1 is then reacted with salicylaldehyde in the presence of a base such as potassium carbonate to form the benzofuro[3,2-d]pyrimidine ring.", "Step 3: The resulting intermediate from step 2 is then reacted with N-(3-nitrophenyl)acetamide in the presence of a base such as sodium hydride to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide." ] }

CAS No.

895787-22-1

Molecular Formula

C24H16N4O6

Molecular Weight

456.414

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29)

InChI Key

CYLYTBDKYVIJPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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